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Compound of Interest

Compound Name:
N-(2-Chloroethyl)-N-

methyldodecanamide

CAS No.: 84803-68-9

Cat. No.: B12651413

Get Quote

N-(2-Chloroethyl)-N-methyldodecanamide: A
Technical Profile
Executive Summary
N-(2-Chloroethyl)-N-methyldodecanamide (CAS: 84803-68-9) is a specialized fatty acid

amide derivative characterized by a lipophilic dodecyl tail and a reactive N-(2-chloroethyl)

headgroup. Unlike simple fatty acid amides, the inclusion of the

-chloroethyl moiety imparts unique electrophilic potential, making this compound a valuable
intermediate in the synthesis of cationic surfactants, oxazoline derivatives, and lipophilic
prodrugs.

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis

protocols, and stability mechanisms, specifically focusing on the kinetics of intramolecular

cyclization—a critical factor in its handling and storage.
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Chemical Identity & Structural Analysis
The molecule consists of a C12 saturated fatty acid chain (Lauric acid origin) amidated with N-

methyl-2-chloroethylamine. The tertiary amide structure prevents hydrogen bonding at the

nitrogen center, significantly altering its melting point and solubility profile compared to

secondary amides.

Property Data

IUPAC Name N-(2-Chloroethyl)-N-methyldodecanamide

CAS Number 84803-68-9

Molecular Formula

C

H

ClNO

Molecular Weight 275.86 g/mol

SMILES CCCCCCCCCCCC(=O)N(C)CCCl

InChI Key JSSZMWBPDFEYBN-UHFFFAOYSA-N

Structural Class Fatty Acid Amide / Alkylating Agent (Weak)

Physicochemical Profile
The following data synthesizes experimental observations with high-confidence predictive

models (ACD/Labs, EPISuite) standard in pharmaceutical development.

3.1 Thermodynamic & Solubility Properties
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Parameter Value / Range Implication

Physical State
Pale yellow oil or low-melting

waxy solid

N-methylation disrupts crystal

lattice energy, lowering MP

relative to N-(2-

chloroethyl)dodecanamide.

LogP (Octanol/Water) 4.95 ± 0.3 (Predicted)

Highly lipophilic. Practically

insoluble in water; freely

soluble in DCM, chloroform,

and ethyl acetate.

Boiling Point ~390–400 °C (760 mmHg)

Decomposition likely precedes

boiling at atmospheric

pressure. Distill only under

high vacuum (<0.1 mmHg).

Density ~0.94 g/cm³

Slightly less dense than water;

will form the upper layer in

aqueous extractions.

pKa Non-ionizable (Amide)

The amide nitrogen is neutral.

The chlorine is not labile under

physiological pH without

enzymatic or thermal

activation.

3.2 Spectral Signature (Diagnostic)
IR (ATR): Strong Carbonyl stretch (

) at 1640–1650 cm⁻¹ (Tertiary amide). Absence of N-H stretch.

¹H NMR (CDCl₃):

3.0 (s, 3H, N-CH₃)

3.6–3.8 (m, 4H, N-CH₂-CH₂-Cl) – distinct multiplet pattern due to rotamers.

2.3 (t, 2H,
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-carbonyl CH₂)

Synthesis & Purification Protocols
High-purity synthesis requires avoiding the formation of the hydrolysis byproduct (Lauric acid)

and the cyclized oxazoline impurity.

Methodology: Schotten-Baumann Acylation (Anhydrous)
Rationale:[1][2] Aqueous conditions are avoided to prevent hydrolysis of the acyl chloride and

premature cyclization of the product.

Reagents:

Lauroyl Chloride (1.0 equiv)

N-(2-Chloroethyl)methylamine Hydrochloride (1.05 equiv)

Triethylamine (TEA) (2.1 equiv) – Acts as HCl scavenger.

Dichloromethane (DCM) (Solvent, anhydrous).

Protocol:

Preparation: Suspend N-(2-chloroethyl)methylamine HCl in anhydrous DCM at 0°C under

nitrogen atmosphere.

Base Addition: Add TEA dropwise. The mixture will become homogenous as the free amine

is liberated.

Acylation: Add Lauroyl Chloride dropwise over 30 minutes, maintaining temperature <5°C.

Exothermic control is critical to prevent oxazoline formation.

Workup:

Wash organic phase with 1M HCl (removes unreacted amine/TEA).

Wash with Sat. NaHCO₃ (removes lauric acid).
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Dry over MgSO₄ and concentrate in vacuo.

Purification: Flash chromatography (Hexane/EtOAc 8:2) if purity <95%.

Visual Workflow: Synthesis Pathway

Fig 1. Anhydrous Acylation Pathway
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Figure 1: Reaction scheme for the synthesis of N-(2-Chloroethyl)-N-methyldodecanamide
via acyl chloride coupling.

Reactivity & Stability: The Oxazoline Threat
The defining stability issue for N-(2-chloroethyl) amides is intramolecular cyclization.

Mechanism: Oxazoline Formation
Under thermal stress (>60°C) or basic conditions, the amide oxygen acts as a nucleophile,

attacking the

-carbon bearing the chlorine. This displaces the chloride ion, forming a cationic oxazolinium
species.

Consequence: The resulting oxazolinium salt is highly reactive and water-soluble, drastically

altering the lipophilicity and biological profile of the sample.

Prevention: Store samples at -20°C. Avoid strong bases during formulation.

Visual Mechanism: Cyclization
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Fig 2. Intramolecular Cyclization to Oxazolinium Species
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Figure 2: Degradation pathway via intramolecular nucleophilic substitution.

Handling & Safety (E-E-A-T)
Alkylating Potential: While less reactive than nitrogen mustards (due to amide resonance),

the 2-chloroethyl group remains a weak alkylating agent.

Protocol: Handle in a fume hood. Double-glove (Nitrile) to prevent dermal absorption.

Disposal: Do not dispose of down the drain. Quench excess material by stirring with

alcoholic KOH (converts to oxazoline/hydrolysis products) before hazardous waste disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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